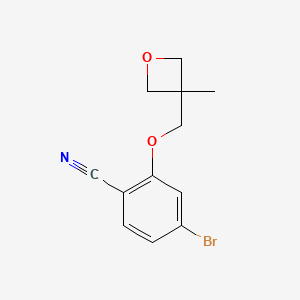

![molecular formula C20H17ClN6O B2953066 3-chloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide CAS No. 881073-75-2](/img/structure/B2953066.png)

3-chloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

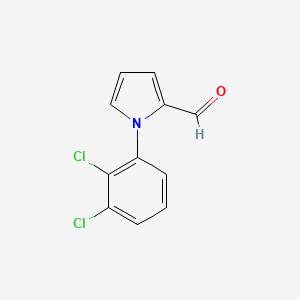

The compound “3-chloro-N’-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide” is a complex organic molecule that contains several functional groups and rings. It has a pyrazolo[3,4-d]pyrimidin-4-yl group, a benzohydrazide group, and a 3,4-dimethylphenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[3,4-d]pyrimidin-4-yl group suggests that the compound may have interesting electronic properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The pyrazolo[3,4-d]pyrimidin-4-yl group, the benzohydrazide group, and the 3,4-dimethylphenyl group could all potentially participate in chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrazolo[3,4-d]pyrimidin-4-yl group could potentially influence the compound’s solubility, stability, and reactivity .Applications De Recherche Scientifique

Anticancer and Anti-inflammatory Applications

Compounds with structures similar to 3-chloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide have been evaluated for their potential as anticancer and anti-inflammatory agents. For instance, novel pyrazolopyrimidine derivatives have demonstrated significant cytotoxic activity against cancer cell lines such as HCT-116 and MCF-7, alongside notable 5-lipoxygenase inhibition, suggesting a dual role in cancer therapy and inflammation control (Rahmouni et al., 2016). Additionally, these compounds have been linked to the inhibition of DNA polymerase III in Staphylococcus aureus, indicating potential applications in antimicrobial therapy, particularly against Gram-positive bacteria (Ali et al., 2003).

Antimicrobial and Anticancer Agents

Research into pyrazolo[3,4-d]pyrimidine derivatives has revealed promising antimicrobial and anticancer properties. These compounds have shown high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs), offering a new avenue for the development of imaging agents for neurodegenerative disorders (Fookes et al., 2008). Furthermore, compounds with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have exhibited significant antimicrobial and anticancer activity, highlighting their potential as dual-function therapeutic agents (Hafez et al., 2016).

Antitumor and Enzyme Inhibition

A focus on the synthesis and evaluation of pyrazolo[3,4-d]pyrimidin-4-one derivatives has uncovered their antitumor activities, with certain compounds inhibiting the growth of cancer cell lines such as MCF-7, showcasing their potential in cancer treatment strategies (Abdellatif et al., 2014). Additionally, the exploration of pyrazolo[3,4-d]pyrimidine-based inhibitors targeting Staphylococcus aureus DNA polymerase III opens new possibilities for designing antimicrobial agents against Gram-positive bacteria, thus contributing to the fight against antibiotic resistance (Ali et al., 2003).

Mécanisme D'action

Mode of Action

Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Given its structure, it could potentially interfere with pathways involving pyrimidine or pyrazole metabolism .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Propriétés

IUPAC Name |

3-chloro-N'-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN6O/c1-12-6-7-16(8-13(12)2)27-19-17(10-24-27)18(22-11-23-19)25-26-20(28)14-4-3-5-15(21)9-14/h3-11H,1-2H3,(H,26,28)(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXOADSCBKUNPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC(=CC=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N'-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

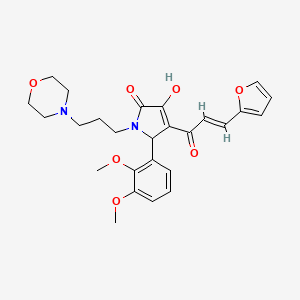

![3-(8-Oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-propionic acid](/img/structure/B2952985.png)

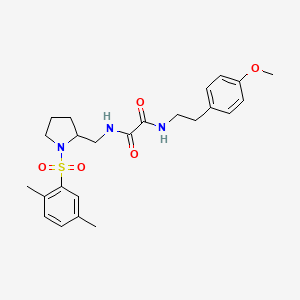

![3-allyl-5,6-dimethyl-2-((2-oxotetrahydrofuran-3-yl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2952990.png)

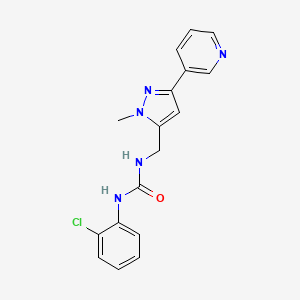

![N-(3,4-dimethylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2952991.png)

![3-chloro-2,2-dimethyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2952992.png)

![1-(Chloromethyl)-3-(5-fluoro-2-methoxyphenyl)bicyclo[1.1.1]pentane](/img/structure/B2952999.png)

![1-(3-Chloro-2-methylphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2953000.png)

![3-Bromo-6,7-dihydro-4H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8(5H)-one](/img/no-structure.png)

![6-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2953005.png)